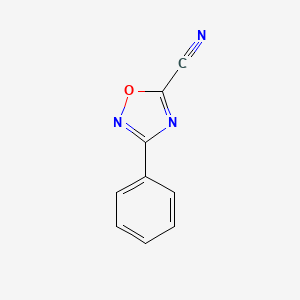

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. The presence of the phenyl group and the nitrile functionality enhances its chemical reactivity and potential for forming various derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile typically involves the cyclization of amidoximes with organic nitriles. One common method includes the reaction of an amidoxime with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as zinc chloride (ZnCl2) or p-toluenesulfonic acid (PTSA) may be employed to improve reaction efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated sulfuric acid converts the nitrile group into a carboxylic acid, forming 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid .

-

Basic Hydrolysis : Aqueous sodium hydroxide yields the corresponding amide derivative.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), reflux, 6h | 3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid | 75–85% | |

| NaOH (aq.), 80°C, 4h | 3-Phenyl-1,2,4-oxadiazole-5-carboxamide | 60–70% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

With Alkenes : Reacts with acrylonitrile under microwave irradiation (650 W, 8 min) to form bicyclic adducts .

-

With Nitrile Oxides : Forms tricyclic structures via 1,3-dipolar cycloaddition, facilitated by Lewis acids like ZnCl₂ .

These reactions highlight the oxadiazole’s role as a dipolarophile, with regioselectivity influenced by electron-withdrawing substituents .

Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes cleavage under harsh conditions:

-

Acidic Conditions : HCl (6M) at 100°C produces phenylcyanamide and CO₂.

-

Basic Conditions : NaOH (2M) yields benzamide derivatives via nucleophilic attack at the C-5 position .

Biological Activity and Enzyme Interactions

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile derivatives exhibit pharmacological relevance:

-

Carbonic Anhydrase Inhibition : Sub-nanomolar inhibition (IC₅₀ = 89 pM) against tumor-associated hCA IX isoform via sulfonamide group interaction .

-

Antimicrobial Activity : Derivatives with alkyl chains show MIC values of 10 µg/mL against Staphylococcus aureus .

| Derivative | Biological Target | Activity (IC₅₀/MIC) | Source |

|---|---|---|---|

| 5-Pentyl-3-phenyl derivative | hCA IX | 89 pM | |

| 3-(4-Bromophenyl) derivative | S. aureus | 10 µg/mL |

Functionalization via Cross-Coupling

The phenyl group at C-3 can undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups para to the oxadiazole ring .

-

Halogenation : Br₂/FeBr₃ yields 4-bromo derivatives, enabling Suzuki-Miyaura couplings .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without solvent.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strong acids/bases .

This compound’s versatility in synthetic and medicinal chemistry underscores its value as a scaffold for developing bioactive molecules. Recent advances in microwave-assisted synthesis (e.g., 80% yield in 8 minutes) and enzyme-targeted modifications highlight ongoing research potential.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have identified 3-phenyl-1,2,4-oxadiazole derivatives as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. Structure-activity relationship (SAR) analyses indicated that modifications to the oxadiazole ring significantly enhance antiviral potency. The most promising derivatives exhibited effective inhibition against the viral protease, suggesting their potential as lead compounds for drug development against COVID-19 .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Research indicates that certain derivatives of 1,2,4-oxadiazoles exhibit significant activity against hepatocellular carcinoma (HCC) cells by targeting the NF-kB signaling pathway. This mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of oxadiazole derivatives in oncology .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

3-Phenyl-1,2,4-oxadiazole derivatives have shown broad-spectrum antimicrobial activity. Studies demonstrate that these compounds exhibit inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected derivatives suggest that they could serve as effective antimicrobial agents .

Antiparasitic Applications

Targeting Parasitic Infections

The oxadiazole scaffold has been utilized in developing antiparasitic agents. Research indicates that 1,2,4-oxadiazoles can act as effective inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease. The design of these compounds often incorporates modifications that enhance their interaction with the target enzyme cruzain, which is critical for parasite survival .

Material Science

Fluorescent Properties

In material science, 3-phenyl-1,2,4-oxadiazole derivatives are being explored for their fluorescent properties. These compounds can be integrated into polymer matrices to develop new materials with specific optical characteristics. The tunable fluorescence makes them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .

Data Table: Summary of Applications

Case Study 1: Antiviral Development

A study on the synthesis and evaluation of various 3-phenyl-1,2,4-oxadiazole derivatives revealed that specific structural modifications led to enhanced inhibitory activity against SARS-CoV-2 Mpro. The most effective compound demonstrated an IC50 value significantly lower than existing antiviral agents.

Case Study 2: Anticancer Mechanism

Research focusing on a derivative's effect on HCC cells showed that it induced apoptosis through caspase activation and inhibited NF-kB signaling. This was confirmed using flow cytometry and Western blot analysis to assess cell cycle changes and protein phosphorylation.

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile varies depending on its application:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes.

Anticancer Activity: It inhibits key enzymes such as thymidylate synthase and topoisomerase II, leading to the suppression of cancer cell proliferation.

Antiviral Activity: The compound targets viral replication enzymes, thereby inhibiting the replication process.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: A closely related compound with similar heterocyclic structure but different substituents.

1,3,4-Oxadiazole: Another isomer with distinct chemical properties and applications.

5-Phenyl-1,3,4-oxadiazole-2-thiol: A thiol derivative with unique reactivity and biological activity.

Uniqueness: 3-Phenyl-1,2,4-oxadiazole-5-carbonitrile stands out due to its specific combination of the phenyl group and nitrile functionality, which imparts unique chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.

Actividad Biológica

3-Phenyl-1,2,4-oxadiazole-5-carbonitrile is a compound that belongs to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenyl group attached to a 1,2,4-oxadiazole ring with a carbonitrile substituent at the 5-position. The synthesis of this compound typically involves cyclization reactions of appropriate precursors such as amidoximes and carboxylic acids under specific conditions to yield high purity and yield.

Biological Activity Overview

The biological activities associated with 3-phenyl-1,2,4-oxadiazoles are extensive. These compounds have been reported to exhibit:

- Antitumor Activity : Several studies highlight the cytotoxic effects of 3-phenyl-1,2,4-oxadiazole derivatives against various cancer cell lines. For instance, derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil against liver carcinoma cell lines (HUH7) with values as low as 10.1 µM .

- Antimicrobial Properties : The oxadiazole derivatives have also demonstrated notable antimicrobial activity against both gram-positive and gram-negative bacteria. Research indicates that these compounds are particularly effective against gram-positive strains .

- Antiparasitic Effects : The potential for oxadiazoles in treating parasitic infections has been explored, showing promising results in inhibiting the growth of parasites .

Case Studies and Experimental Results

-

Cytotoxicity Studies :

- A study reported that various synthesized oxadiazole derivatives displayed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Some compounds exhibited IC50 values in the micromolar range, indicating strong potential for further development as anticancer agents .

- Antimicrobial Testing :

- In Silico Studies :

Data Tables

Propiedades

IUPAC Name |

3-phenyl-1,2,4-oxadiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAGCDLCIKAHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.